molecular formula C31H33NO7 B12011036 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one CAS No. 488731-98-2

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12011036
CAS No.: 488731-98-2
M. Wt: 531.6 g/mol
InChI Key: SVDAINOTKAMSHN-ORIPQNMZSA-N
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Description

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C31H33NO7 and its molecular weight is 531.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-(4-(benzyloxy)-2-methylbenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one , with CAS number 488841-73-2, belongs to a class of synthetic organic compounds characterized by complex structures that often exhibit diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C33H36N2O7C_{33}H_{36}N_{2}O_{7} with a molar mass of approximately 572.65 g/mol . The structure features multiple functional groups, including benzyloxy and hydroxyphenyl moieties, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC33H36N2O7
Molar Mass572.65 g/mol
CAS Number488841-73-2

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing primarily on its potential as an anti-inflammatory and antimicrobial agent.

Anti-inflammatory Properties

The compound's structure suggests it may interact with inflammatory pathways. Compounds with similar structural motifs have been shown to inhibit pro-inflammatory mediators. For instance, certain benzyloxy-substituted compounds have demonstrated the ability to inhibit leukotriene synthesis, which is crucial in inflammatory responses . The presence of hydroxyl groups may enhance its ability to modulate inflammatory pathways through antioxidant mechanisms.

While specific mechanisms for this compound remain under-researched, insights can be drawn from related compounds:

  • Inhibition of Enzymatic Activity : Many compounds in this class act as inhibitors of enzymes involved in inflammation and microbial resistance.
  • Cellular Interaction : Compounds with similar structures have been shown to interact with cellular membranes and penetrate cells effectively, potentially leading to altered cellular signaling pathways.

Case Studies and Research Findings

  • Antimycobacterial Evaluation : A series of benzyloxy-substituted quinolines were synthesized and tested against M. tuberculosis, revealing promising results with MIC values ranging from 2.7 to 6.4 µM for certain derivatives . This highlights the potential for further exploration into the biological activity of structurally related compounds.
  • Selectivity Studies : In vitro studies have indicated that some derivatives exhibit selective toxicity towards bacterial cells without significantly affecting mammalian cell viability (e.g., Vero and HepG2 cells) . This selectivity is crucial for developing therapeutic agents that minimize adverse effects on human cells.

Properties

CAS No.

488731-98-2

Molecular Formula

C31H33NO7

Molecular Weight

531.6 g/mol

IUPAC Name

(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H33NO7/c1-4-38-26-18-22(11-14-25(26)33)28-27(30(35)31(36)32(28)15-8-16-37-3)29(34)24-13-12-23(17-20(24)2)39-19-21-9-6-5-7-10-21/h5-7,9-14,17-18,28,33-34H,4,8,15-16,19H2,1-3H3/b29-27+

InChI Key

SVDAINOTKAMSHN-ORIPQNMZSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCCOC)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C(=O)N2CCCOC)O

Origin of Product

United States

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